molecular formula C10H6ClNO B3159636 2-Chloroquinoline-7-carbaldehyde CAS No. 863549-06-8

2-Chloroquinoline-7-carbaldehyde

Cat. No.: B3159636
CAS No.: 863549-06-8
M. Wt: 191.61 g/mol
InChI Key: NHIUTINUVPIBPQ-UHFFFAOYSA-N
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Description

2-Chloroquinoline-7-carbaldehyde is a derivative of quinoline, a bicyclic heterocycle . It is one of several isomeric chloro derivatives of quinoline .


Synthesis Analysis

This compound can be synthesized from vinylaniline and phosgene . Recent advances in its chemistry include the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Molecular Structure Analysis

The molecular structure of this compound has been studied using quantum mechanical density functional theory (DFT) approach . The observations were compared to experimental DFT results .


Chemical Reactions Analysis

The chemistry of this compound involves various reactions. For instance, it can undergo amination by microwave-enhanced reaction using ammonium acetate . It can also react with primary amines to produce Schiff’s bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using vibrational spectroscopy . The progress of the reactions were monitored with TLC and spots were visualized using UV light at 254 nm .

Scientific Research Applications

Chloroquine and Derivatives: A Review

Chloroquine (CQ) and its derivatives, including hydroxychloroquine (HCQ), are well-known for their antimalarial effects. Beyond antimalarial applications, ongoing research has revealed intriguing biochemical properties of CQ, inspiring its repurposing in managing various infectious and noninfectious diseases. Novel compounds based on the CQ scaffold have been studied for potential therapeutic applications in cancer therapy and as synergistic partners in combination chemotherapy (Njaria et al., 2015).

Applications in COVID-19 Treatment

The effectiveness of chloroquine and hydroxychloroquine in in vitro experiments against COVID-19 has been noted, with these compounds inhibiting SARS-CoV-2 virus duplication. Clinical studies have indicated a significant effect of chloroquine in clearing the virus and improving clinical outcomes, suggesting its potential role in managing COVID-19 disease (Dermawan et al., 2020).

Role in Autoimmune Disorders

Chloroquine and hydroxychloroquine are also recognized for their immunosuppressive activity, which contributes to their efficacy in treating autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. Their capacity to reduce T-cell and B-cell hyperactivity, along with pro-inflammatory cytokine gene expression, underscores their therapeutic relevance in autoimmune conditions (Taherian et al., 2013).

Insights from 8-Hydroxyquinolines

Research on 8-hydroxyquinoline, a related quinoline derivative, highlights its significant biological activities and metal chelation properties, making it a potent candidate for treating various diseases, including cancer, HIV, and neurodegenerative disorders. This suggests that structural analogs like 2-Chloroquinoline-7-carbaldehyde might also possess interesting biological properties worth exploring (Gupta et al., 2021).

Mechanism of Action

While the specific mechanism of action for 2-Chloroquinoline-7-carbaldehyde is not explicitly mentioned in the search results, compounds containing a quinoline core template show a wide range of therapeutic properties including anti-malarial, antitumor, and antimicrobial .

Safety and Hazards

While specific safety data for 2-Chloroquinoline-7-carbaldehyde was not found, a related compound, 7-Chloroquinoline, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Recent research data highlights the chemistry of 2-Chloroquinoline-7-carbaldehyde and related analogs and their applications . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Properties

IUPAC Name

2-chloroquinoline-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-4-3-8-2-1-7(6-13)5-9(8)12-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIUTINUVPIBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296910
Record name 2-Chloro-7-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863549-06-8
Record name 2-Chloro-7-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863549-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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